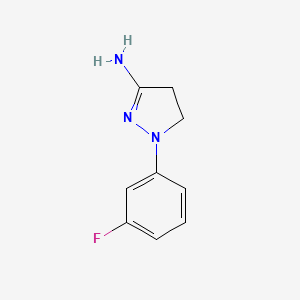
1H-Pyrazol-3-amine, 1-(3-fluorophenyl)-4,5-dihydro-
Cat. No. B8776251
Key on ui cas rn:
6463-46-3
M. Wt: 179.19 g/mol
InChI Key: IJSZHAHUVPRPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04451479
Procedure details


A 1.38 g. amount of sodium metal is dissolved in 150 ml. of absolute ethanol, then 8.1 g. of m-fluorophenylhydrazine hydrochloride is added followed in 15 minutes by 2.75 g. of acrylonitrile. The reaction mixture is refluxed for 5 hours, then is evaporated to dryness in vacuo. Water is added and the separated solid is collected by filtration. The solid is dissolved in dichloromethane and the solution is passed through a short column of a hydrous magnesium silicate. The effluent is heated to reflux on a steam bath and hexane is added to precipitate a product. The solid is collected, dissolved in acetone, treated with activated charcoal and filtered. Hexane is added to the filtrate to crystallize 2.95 g. of the product of the Example as off-white needles, m.p. 146°-147° C.

Name
m-fluorophenylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[Na].Cl.[F:3][C:4]1[CH:5]=[C:6]([NH:10][NH2:11])[CH:7]=[CH:8][CH:9]=1.[C:12](#[N:15])[CH:13]=[CH2:14]>C(O)C>[NH2:15][C:12]1[CH2:13][CH2:14][N:10]([C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([F:3])[CH:5]=2)[N:11]=1 |f:1.2,^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Two
|
Name
|
m-fluorophenylhydrazine hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.FC=1C=C(C=CC1)NN
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is refluxed for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is evaporated to dryness in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water is added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the separated solid is collected by filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid is dissolved in dichloromethane
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The effluent is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux on a steam bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
hexane is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate a product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid is collected
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in acetone
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with activated charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hexane is added to the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize 2.95 g
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NN(CC1)C1=CC(=CC=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
